Calcitonin, eel TFA

Primary Sequence Molecular Differentiation Calcitonin Analog

Avoid invalid cross-species calcitonin substitution. Calcitonin, eel TFA exhibits a unique sequence (3-residue difference from salmon) that confers distinct functional profiles for rigorous receptor pharmacology and osteoporosis research. - Superior neuroendocrine activity: stimulates phosphoinositide hydrolysis and prolactin release in anterior pituitary cells, where salmon calcitonin is inactive. - Enhanced solubility & stability: TFA salt form ensures consistent dissolution; stable for 3 years at -20°C, ideal for long-term experimental series. - Bulk supply confidence: available from mg to g scale with rigorous quality control.

Molecular Formula C₁₄₈H₂₄₂F₃N₄₃O₄₉S₂
Molecular Weight 3528.89
Cat. No. B1574862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcitonin, eel TFA
SynonymsThyrocalcitonin eel (TFA)
Molecular FormulaC₁₄₈H₂₄₂F₃N₄₃O₄₉S₂
Molecular Weight3528.89
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcitonin, eel TFA: Molecular Identity and Baseline Characteristics for Research Procurement


Calcitonin, eel TFA is a trifluoroacetate salt form of a 32-amino acid polypeptide hormone derived from eel (Anguilla species) that functions as a regulator of calcium homeostasis and bone metabolism . The compound, with free base CAS 57014-02-5, possesses a disulfide bridge between Cys1 and Cys7 critical for its native conformation and biological activity [1]. With a molecular formula of C₁₄₈H₂₄₂F₃N₄₃O₄₉S₂ and molecular weight of 3528.89 Da, it is supplied as a white powder stored at -20°C for long-term stability . The compound is primarily utilized in research applications investigating postmenopausal osteoporosis, bone resorption mechanisms, and calcitonin receptor signaling pathways [2].

Why Calcitonin, eel TFA Cannot Be Substituted with In-Class Calcitonin Analogs


Generic substitution among calcitonin species is scientifically invalid due to significant differences in primary amino acid sequence, receptor binding characteristics, and resultant biological potency. Calcitonin, eel TFA differs from salmon calcitonin by three amino acid residues at positions 26, 27, and 29, which directly influence its interaction with calcitonin receptor subtypes and downstream signaling efficacy [1]. Furthermore, the molecular configuration of each calcitonin species determines distinct biological potency and tolerability profiles in mammalian systems [2]. Even within the eel-derived lineage, the TFA salt form of Calcitonin, eel exhibits different solubility and stability characteristics compared to alternative salt forms (e.g., acetate, hydrochloride) or the free base [3]. For procurement decisions in calcium homeostasis and osteoporosis research, these molecular distinctions necessitate compound-specific validation rather than cross-species or cross-salt substitution.

Product-Specific Quantitative Evidence Guide: Calcitonin, eel TFA Differentiation Data


Primary Sequence Divergence: Three Amino Acid Substitutions Relative to Salmon Calcitonin

Calcitonin, eel TFA differs from salmon calcitonin by three specific amino acid substitutions at positions 26, 27, and 29 within the 32-amino acid polypeptide chain [1]. These sequence variations occur in the C-terminal region known to influence receptor binding kinetics and biological activity.

Primary Sequence Molecular Differentiation Calcitonin Analog

Phosphoinositide Hydrolysis Potency: eel Calcitonin Superior to Salmon Calcitonin in Anterior Pituitary Cells

In primary cultures of anterior pituitary cells, eel calcitonin and its analog [Asu1,7]eel calcitonin demonstrated consistently greater potency than salmon calcitonin in modulating phosphoinositide hydrolysis [1]. Critically, a single acute treatment with eel calcitonin induced a measurable increase in inositol phosphate accumulation, whereas salmon calcitonin remained inactive under identical conditions [1].

Phosphoinositide Hydrolysis Anterior Pituitary Signal Transduction

In Vivo Biological Activity Calibration: eel Calcitonin International Standard Potency

The World Health Organization (WHO) has established ampouled International Standards for eel calcitonin via collaborative study involving 17 participants from 10 countries [1]. This calibration provides a standardized potency reference expressed in International Units (IU) that enables direct cross-study comparability and quality control validation for research-grade eel calcitonin preparations.

International Standard Bioassay Calibration WHO Collaborative Study

TFA Salt Form Enhancement: Improved Solubility and Stability Relative to Free Base

Under identical experimental conditions, the TFA salt form of Calcitonin, eel demonstrates equivalent molar bioactivity to the free base while offering enhanced aqueous solubility and stability [1]. The TFA counterion improves handling and formulation characteristics compared to the free base (CAS 57014-02-5) without compromising biological activity.

Salt Form Solubility Stability TFA

Structural Stability Advantage of Elcatonin: Ethylene Bridge Substitution in the N-Terminal 1-7 Region

Elcatonin ([Asu1,7]-eel calcitonin), a semi-synthetic analog derived from eel calcitonin, features substitution of the natural Cys1-Cys7 disulfide bridge with an ethylene bridge [1]. This structural modification confers greater stability and excellent tolerability when used in vivo compared to native calcitonins containing the labile disulfide bond [1].

Elcatonin Stability Ethylene Bridge Calcitonin Analog

Prolactin Release Stimulation: Differential Functional Activity in Pituitary Cells

In cultured anterior pituitary cells, eel calcitonin and its analog [Asu1,7]eel calcitonin induced a slight but statistically significant stimulation of prolactin secretion, whereas salmon calcitonin failed to produce any measurable effect on prolactin release under identical experimental conditions [1]. This functional divergence highlights a receptor-mediated signaling difference with potential implications for neuroendocrine research applications.

Prolactin Neuroendocrine Pituitary Hormone Secretion

Best Research and Industrial Application Scenarios for Calcitonin, eel TFA


Postmenopausal Osteoporosis Research and Bone Resorption Studies

Calcitonin, eel TFA is extensively utilized in the study of postmenopausal osteoporosis due to its calcium homeostasis regulatory function and bone resorption inhibitory activity . The compound's documented ability to modulate phosphoinositide hydrolysis in osteoblast-like UMR-106 cells and reduce parathyroid hormone-stimulated protein kinase C activation provides a mechanistic foundation for investigating bone metabolism pathways [1]. Procurement of the TFA salt form is advantageous for long-term experimental series due to its validated stability profile (powder storage at -20°C for 3 years) [2].

Neuroendocrine and Pituitary Cell Signaling Research

Based on direct head-to-head comparative evidence demonstrating that eel calcitonin stimulates phosphoinositide hydrolysis and prolactin release in anterior pituitary cells—activities in which salmon calcitonin remains inactive—Calcitonin, eel TFA is particularly suited for neuroendocrine research investigating species-specific calcitonin receptor signaling . This differential functional profile makes the compound a preferred choice for studies examining prolactin regulation, anterior pituitary function, and calcitonin receptor subtype pharmacology.

Comparative Pharmacology and Calcitonin Receptor Subtype Studies

The three amino acid substitutions at positions 26, 27, and 29 that distinguish eel calcitonin from salmon calcitonin enable controlled comparative investigations of calcitonin receptor binding and downstream signaling. Researchers investigating receptor-ligand specificity, structure-activity relationships, or species-specific pharmacological responses benefit from using eel calcitonin as a structurally distinct comparator to salmon and human calcitonin peptides. The availability of an International Standard for eel calcitonin potency [1] further supports cross-study reproducibility in comparative pharmacology applications.

Formulation Development and Peptide Stability Studies

The TFA salt form of Calcitonin, eel provides enhanced aqueous solubility compared to the free base , making it suitable for formulation development studies requiring consistent dissolution and handling properties. Additionally, the established structural stability advantage of Elcatonin (the ethylene bridge-containing eel calcitonin analog) over native disulfide-containing calcitonins [1] positions eel-derived calcitonins as relevant models for investigating peptide stabilization strategies and degradation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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